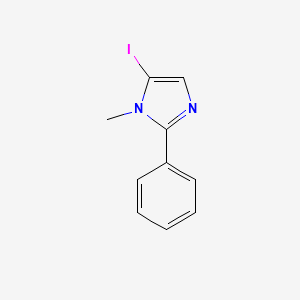

5-Iodo-1-methyl-2-phenyl-1H-imidazole

Description

Academic Significance of the Imidazole (B134444) Heterocycle

Imidazole is a five-membered planar, aromatic heterocycle containing two nitrogen atoms. nbinno.com First synthesized by Heinrich Debus in 1858, this small molecule possesses a unique chemical complexity that has captivated chemists for over a century. nih.gov Its aromaticity confers significant stability, while the two nitrogen atoms allow it to act as both a weak acid and a weak base, a property known as amphoterism. nbinno.comnumberanalytics.com

The significance of the imidazole ring is deeply rooted in nature and biology. It forms the core structure of the essential amino acid histidine, which plays a critical role in the catalytic function of many enzymes. lifechemicals.com It is also a key component of other vital biological molecules, including purines (found in DNA and RNA), histamine, and various alkaloids.

In the realm of medicinal chemistry, the imidazole nucleus is considered a "privileged structure." nih.gov This distinction arises from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Consequently, the imidazole scaffold is a constituent of numerous drugs, demonstrating applications as antifungal, anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Its polarity and ability to form hydrogen bonds often improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. nih.gov

Contextualizing 5-Iodo-1-methyl-2-phenyl-1H-imidazole as a Key Intermediate in Organic Synthesis

5-Iodo-1-methyl-2-phenyl-1H-imidazole is a derivative of imidazole that has been specifically functionalized for utility in organic synthesis. The structure features a methyl group on one nitrogen, a phenyl group at the 2-position, and, most critically, an iodine atom at the 5-position.

Halogenated heterocycles, particularly iodo-derivatives, are highly valued as intermediates in synthetic chemistry. nih.gov The iodine atom in 5-Iodo-1-methyl-2-phenyl-1H-imidazole serves as a versatile reactive handle. It is an excellent leaving group, making the compound an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. nih.gov

Methodologies like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings enable chemists to form new carbon-carbon and carbon-heteroatom bonds at the iodinated position. nih.govrsc.org This capability allows for the straightforward introduction of diverse molecular fragments, facilitating the construction of complex molecular architectures from a relatively simple starting material. The reliability and flexibility of these reactions have made them indispensable tools in drug discovery and development. nih.gov Therefore, 5-Iodo-1-methyl-2-phenyl-1H-imidazole is not an end product itself but rather a crucial building block, enabling the efficient synthesis of a vast array of more complex imidazole-containing target molecules for pharmaceutical and materials science research. lifechemicals.comresearchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉IN₂ |

| Molecular Weight | 284.10 g/mol |

| CAS Number | 851870-30-9 |

Broader Research Relevance in Functional Materials and Chemical Biology

The utility of imidazole derivatives, including those synthesized from intermediates like 5-Iodo-1-methyl-2-phenyl-1H-imidazole, extends beyond pharmaceuticals into the realms of functional materials and chemical biology.

In functional materials science , imidazole-based compounds are explored for a variety of applications. They are used to create:

Sustainable Polymers: Imidazole-containing polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com

Corrosion Inhibitors: The imidazole nucleus is effective at preventing the corrosion of metals like copper.

Functional Surfaces: Surfaces modified with imidazole derivatives can be used for catalysis and chemical sensing. numberanalytics.com

Environmental Remediation: These compounds are being investigated for their ability to capture heavy metals and carbon dioxide. numberanalytics.com

Photophysical Materials: Fused imidazole systems are studied for their fluorescence properties, suggesting potential applications in organic light-emitting diodes (OLEDs) and sensors. beilstein-archives.org

In chemical biology , the imidazole scaffold is fundamental. The histidine side chain in proteins is a versatile tool in enzymatic reactions, acting as a nucleophile or a proton shuttle. Synthetic imidazole derivatives are designed to mimic or inhibit these natural processes, providing insights into enzyme mechanisms. Furthermore, imidazole-containing molecules are developed as fluorescent probes for bioimaging, allowing researchers to visualize specific cellular components and processes. nih.gov The ability to systematically modify the imidazole core, using building blocks like 5-Iodo-1-methyl-2-phenyl-1H-imidazole, is crucial for developing these sophisticated chemical tools.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methyl-2-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-13-9(11)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTHXNLBPBBYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 5 Iodo 1 Methyl 2 Phenyl 1h Imidazole and Its Derivatives

Conventional and Regioselective Synthesis Approaches

Conventional methods for synthesizing 5-iodo-1-methyl-2-phenyl-1H-imidazole often involve a step-wise construction of the molecule to ensure the correct placement of the iodo, methyl, and phenyl groups on the imidazole (B134444) ring.

Direct iodination of an existing 1-methyl-2-phenyl-1H-imidazole scaffold is a straightforward approach. This typically involves the use of an iodinating agent that acts as an electrophile, attacking the electron-rich imidazole ring. The regioselectivity of this reaction is crucial, as the imidazole ring has multiple positions available for substitution. The reaction conditions, including the choice of iodinating reagent and solvent, play a significant role in directing the iodine atom to the desired C-5 position. For instance, the use of iodine in the presence of an oxidizing agent can generate the electrophilic iodine species required for the substitution.

Common iodinating agents and conditions for the direct iodination of imidazole derivatives are summarized in the table below.

| Iodinating Reagent | Oxidizing Agent | Solvent | Typical Conditions |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Acetic acid or Dichloromethane | Room temperature, 12-24 hours |

| Iodine (I₂) | Sodium Hypochlorite (NaOCl) | Acetic acid | Reflux, followed by neutralization |

| N-Iodosuccinimide (NIS) | - | Acetic Acid | - |

This table presents common conditions for the iodination of phenyl-imidazole systems, which can be adapted for 5-iodo-1-methyl-2-phenyl-1H-imidazole.

N-methylation is a fundamental step in the synthesis of 1-methylimidazole (B24206) derivatives. wikipedia.org For the synthesis of the target compound, this can be performed on a pre-functionalized imidazole, such as 5-iodo-2-phenyl-1H-imidazole. The methylation is typically achieved by treating the imidazole with a methylating agent in the presence of a base. The base deprotonates the imidazole nitrogen, forming an imidazolide (B1226674) anion, which then acts as a nucleophile to attack the methylating agent.

The choice of base and methylating agent can influence the efficiency of the reaction. Strong bases like sodium hydride are often used to ensure complete deprotonation. Common methylating agents include methyl iodide and dimethyl sulfate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). It is important to note that N-alkylation of unsymmetrically substituted imidazoles can sometimes lead to a mixture of regioisomers, although in many cases, one isomer is predominantly formed due to steric or electronic effects. researchgate.net

| Methylating Agent | Base | Solvent | General Reaction |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF or THF | Imidazole-H + NaH → Imidazole-Na⁺ + H₂; Imidazole-Na⁺ + CH₃I → Imidazole-CH₃ + NaI |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetonitrile | Imidazole-H + (CH₃)₂SO₄ → Imidazole-CH₃ + CH₃OSO₃H |

This table provides general N-methylation strategies applicable to imidazole ring systems.

Once the 2-phenyl-1H-imidazole is obtained, a regioselective iodination at the C-4 and C-5 positions can be carried out, followed by a selective deiodination to yield 4(5)-iodo-2-phenyl-1H-imidazole. Subsequent N-methylation, as described in the previous section, would then lead to a mixture of 1-methyl-4-iodo-2-phenyl-1H-imidazole and the desired 5-iodo-1-methyl-2-phenyl-1H-imidazole, which would require separation.

Catalytic and Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of catalytic and advanced methods that can be applied to the synthesis of 5-iodo-1-methyl-2-phenyl-1H-imidazole and its derivatives, often providing milder reaction conditions and greater efficiency.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov In the context of synthesizing derivatives of 5-iodo-1-methyl-2-phenyl-1H-imidazole, the iodo group serves as an excellent handle for such reactions. myskinrecipes.com Palladium- and copper-based catalysts are particularly prominent in this area. beilstein-journals.org

For instance, Suzuki or Heck reactions can be employed to further functionalize the C-5 position by coupling 5-iodo-1-methyl-2-phenyl-1H-imidazole with various organoboron compounds or alkenes, respectively. myskinrecipes.com This allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives.

Conversely, the 2-phenyl group could be introduced onto a pre-existing 5-iodo-1-methyl-1H-imidazole scaffold via a palladium-catalyzed cross-coupling reaction with a phenylating agent like phenylboronic acid. Furthermore, copper-catalyzed Ullmann-type couplings can be utilized to form C-N bonds, for example, by reacting an iodinated phenyl group with an imidazole nitrogen.

| Reaction Type | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium complex (e.g., Pd(PPh₃)₄) | Aryl/vinyl boronic acid/ester | C-C |

| Heck Coupling | Palladium complex (e.g., Pd(OAc)₂) | Alkene | C-C |

| Ullmann Coupling | Copper salt (e.g., CuI) | Amine/Alcohol | C-N / C-O |

This table illustrates the application of transition metal-catalyzed cross-coupling reactions for the derivatization of iodo-substituted imidazoles.

Iodine can act as a catalyst or a mediator in various cyclization and oxidative reactions to form the imidazole ring itself. acs.orgacs.org These methods often proceed under metal-free conditions. acs.org For example, a novel approach for the synthesis of diverse substituted imidazoles involves an iodine-promoted cyclization reaction. acs.org In such reactions, molecular iodine can serve as both an iodinating agent and an oxidizing agent. acs.org

One reported methodology involves the iodine-mediated oxidative [4+1] cyclization of enamines with a nitrogen source to construct the imidazole core. organic-chemistry.org While these methods may not directly yield 5-iodo-1-methyl-2-phenyl-1H-imidazole, they provide a versatile route to highly substituted imidazole derivatives, which could then be further modified to obtain the target compound. These iodine-mediated processes are advantageous due to the mild reaction conditions and the ready availability of the starting materials. acs.org

Microwave-Assisted and Ionic Liquid-Promoted Syntheses

Modern synthetic chemistry has increasingly adopted green chemistry principles, with microwave-assisted synthesis and the use of ionic liquids emerging as prominent techniques. These methods often lead to shorter reaction times, higher yields, and improved purity of products. researchgate.netderpharmachemica.com

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through the coupling of microwave energy, which can significantly accelerate reaction rates. orientjchem.org For the synthesis of imidazole derivatives, microwave irradiation has been successfully employed in various protocols. For instance, a one-pot, sequential two-step synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been developed under microwave irradiation, demonstrating the utility of this method for constructing complex heterocyclic systems. nih.gov In a typical procedure, a mixture of a dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt can be irradiated in a suitable solvent like ethanol (B145695) to afford the desired imidazole derivative. orientjchem.orgasianpubs.org The optimization of microwave power and reaction time is crucial for achieving high yields. orientjchem.org

Ionic liquids (ILs), which are salts with melting points below 100 °C, offer a unique reaction environment due to their high polarity, low vapor pressure, and thermal stability. pharmtech.commdpi.com They can act as both solvents and catalysts in chemical transformations. researchgate.net In the context of imidazole synthesis, imidazolium-based ionic liquids have been used as effective media for the preparation of various imidazole derivatives. mu.edu.iq For example, a 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium imidazolate ionic liquid has been reported as a catalyst and green solvent for the multicomponent synthesis of highly functionalized imidazoles. researchgate.net The use of ionic liquids can facilitate easy product separation and catalyst recycling, adding to the environmental friendliness of the synthetic process. pharmtech.commdpi.com

| Technique | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. orientjchem.org | One-pot synthesis of tri/tetrasubstituted imidazoles. nih.gov |

| Ionic Liquid-Promoted Synthesis | Green solvent, catalyst, easy product separation, recyclable. researchgate.netpharmtech.com | Multicomponent synthesis of functionalized imidazoles. researchgate.net |

Strategies for Metal-Free Imidazole Formation

The development of metal-free synthetic methods is a significant goal in organic synthesis to avoid the potential toxicity and cost associated with metal catalysts. Several strategies have been developed for the metal-free synthesis of imidazole scaffolds.

One notable approach involves the one-pot N-α-C(sp3)–H bond functionalization of benzylamines. semanticscholar.org In this method, tetrasubstituted imidazoles can be synthesized from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin (B196080) under aerobic conditions, using a catalytic amount of a simple organic acid like acetic acid. nih.gov This reaction proceeds through the formation of an imine intermediate, followed by cyclization and oxidation to afford the imidazole ring. The use of readily available starting materials and the avoidance of any metal catalyst make this a highly attractive and sustainable method. nih.gov

Another metal-free strategy for the synthesis of 2,4,5-trisubstituted imidazoles commences from internal alkenes and aldehydes using an iodine/DMSO system. scispace.com This methodology involves the in-situ formation of an α-diketone from the alkene, which then undergoes a multi-component reaction with an aldehyde and ammonium acetate (B1210297) to yield the imidazole product. scispace.com This approach is advantageous as it is acid- and peroxide-free, employing inexpensive and environmentally benign reagents. scispace.com

| Starting Materials | Key Reagents/Conditions | Product Type |

| Arylmethylamines and 1,2-dicarbonyls/benzoin | Acetic acid, aerobic conditions nih.gov | Tetrasubstituted imidazoles nih.gov |

| Internal alkenes and aldehydes | Iodine, DMSO, n-butanol scispace.com | 2,4,5-Trisubstituted imidazoles scispace.com |

Novel Ring-Forming and Transformation Reactions

Beyond traditional condensation reactions, several novel strategies involving ring-forming and transformation reactions have been developed for the synthesis of imidazole and its derivatives. These methods often provide access to unique substitution patterns and complex molecular architectures.

Annulation-Induced Cascade Reactions and Diazo Precursor Chemistry

Cascade reactions, where a series of intramolecular and/or intermolecular reactions occur in a single synthetic operation, offer an efficient pathway to complex molecules from simple precursors. Imidazole-mediated cascade [2+2+2] annulation reactions have been developed for the diastereoselective synthesis of multiply substituted cyclohexanes, showcasing the utility of imidazole derivatives in promoting complex transformations. consensus.app

Diazo compounds are versatile reagents in organic synthesis and can be employed in cascade reactions for the construction of heterocyclic systems. nih.gov A base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides has been reported for the synthesis of 5-trifluoromethyl-1,2,3-triazoles. rsc.org While this example leads to a triazole, similar cascade strategies involving diazo precursors could potentially be adapted for the synthesis of substituted imidazoles. The general principle involves the generation of a reactive intermediate from the diazo compound, which then undergoes a series of bond-forming events to construct the heterocyclic ring.

Denitrogenative Transformations of Triazole Intermediates

A powerful and increasingly popular method for the synthesis of substituted imidazoles involves the denitrogenative transformation of 1,2,3-triazole intermediates. mdpi.comresearchgate.netnih.govrsc.org This approach leverages the ready availability of triazoles, which can be synthesized through well-established "click chemistry". rsc.org The transformation typically involves the ring-opening of a suitably substituted triazole, often promoted by a transition metal catalyst or acid, to generate a reactive intermediate that subsequently cyclizes to form the imidazole ring with the extrusion of dinitrogen. mdpi.comresearchgate.net

An efficient, acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles has been developed to access novel 2-substituted 1H-imidazole derivatives. mdpi.comresearchgate.netnih.gov The proposed mechanism involves the intramolecular cyclization of the triazole derivative, followed by ring-opening to form a diazo intermediate. mdpi.com Subsequent elimination of nitrogen generates a carbene, which can then undergo insertion or other reactions to form the final imidazole product. mdpi.com This strategy provides a unique entry to functionalized imidazoles that may be difficult to access through other methods.

| Triazole Precursor | Reaction Conditions | Key Intermediate |

| 5-Amino-1,2,3-triazoles mdpi.com | Acid-mediated mdpi.com | Diazo compound/Carbene mdpi.com |

| N-Sulfonyl-1,2,3-triazoles researchgate.net | Rh(II) catalysis researchgate.net | Metal-bound imino carbene researchgate.net |

Multi-Component Condensation Reactions for Imidazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. isca.menih.govresearchgate.net MCRs are particularly well-suited for the synthesis of highly substituted imidazoles.

The most common MCR for imidazole synthesis is the Radziszewski reaction and its variations, which typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine (or ammonia (B1221849) source like ammonium acetate), and sometimes a fourth component. isca.mersc.org A robust one-pot synthetic method for 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been developed using a multi-component condensation catalyzed by p-toluenesulfonic acid (PTSA). isca.me This method offers good isolated yields under mild conditions with inexpensive reagents. isca.me The reaction proceeds through a series of imine formation and condensation steps, ultimately leading to the formation of the imidazole ring. A wide range of substituted aromatic aldehydes, dicarbonyl compounds, and amines can be employed, allowing for the generation of a diverse library of imidazole derivatives. isca.mersc.org

Chemical Reactivity and Mechanistic Understanding

General Reactivity Profiles of 5-Iodo-1-methyl-2-phenyl-1H-imidazole

5-Iodo-1-methyl-2-phenyl-1H-imidazole exhibits a multifaceted reactivity profile. The imidazole (B134444) core, a five-membered aromatic heterocycle with two nitrogen atoms, is susceptible to both electrophilic and nucleophilic attack. The nitrogen at the 3-position possesses a lone pair of electrons, rendering it basic and nucleophilic. The carbon-iodine bond at the 5-position is the most prominent site for reactivity, readily participating in a variety of cross-coupling reactions. The phenyl ring at the 2-position can undergo electrophilic aromatic substitution, although its reactivity is influenced by the electronic nature of the imidazole substituent.

The key reactive sites of 5-Iodo-1-methyl-2-phenyl-1H-imidazole are summarized below:

| Reactive Site | Type of Reactivity | Common Transformations |

| C5-Iodine Bond | Cross-coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination |

| N3-Nitrogen | Nucleophilic/Basic | Alkylation, Acylation, Protonation, Coordination to metals |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation, Sulfonation, Friedel-Crafts reactions |

| Imidazole Ring | Electrophilic Substitution | Halogenation, Nitration (under harsh conditions) |

Cross-Coupling Reactivity of the Iodine Substituent

The iodine atom at the 5-position of the imidazole ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of substituents at this position, significantly enhancing the molecular complexity and diversity of accessible derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. 5-Iodo-1-methyl-2-phenyl-1H-imidazole can be coupled with various organoboron reagents, such as boronic acids or esters, in the presence of a palladium catalyst and a base to yield 5-aryl- or 5-vinyl-substituted imidazoles. The general scheme for the Suzuki-Miyaura reaction involves the oxidative addition of the iodoimidazole to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds between the iodoimidazole and alkenes. This palladium-catalyzed process typically involves the reaction of 5-Iodo-1-methyl-2-phenyl-1H-imidazole with an alkene in the presence of a base. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination to yield the substituted alkene product.

A summary of representative cross-coupling reactions is presented in the table below:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1-methyl-2-phenyl-1H-imidazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenyl-1-methyl-2-phenyl-1H-imidazole |

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring attached to the C2 position of the imidazole can undergo electrophilic aromatic substitution (EAS). The imidazole ring itself acts as a substituent on the phenyl ring, influencing both the rate and regioselectivity of the substitution. The 1-methyl-2-phenyl-1H-imidazolyl group is generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. This directing effect is attributed to the electron-donating nature of the imidazole ring through resonance.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the phenyl ring, usually with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions can be challenging with nitrogen-containing heterocycles due to the potential for the Lewis acid catalyst to coordinate with the basic nitrogen atoms of the imidazole ring, thereby deactivating the catalyst.

The regioselectivity of these reactions is a critical aspect, with substitution predominantly occurring at the positions ortho and para to the imidazole substituent.

Nucleophilic Reactivity of Imidazole Nitrogen Atoms

In 5-Iodo-1-methyl-2-phenyl-1H-imidazole, the nitrogen atom at the 1-position is substituted with a methyl group. The remaining nitrogen at the 3-position possesses a lone pair of electrons and is therefore nucleophilic and basic. This nitrogen can readily participate in reactions with electrophiles.

Alkylation and Acylation: The N3 nitrogen can be alkylated or acylated using appropriate alkyl or acyl halides. This results in the formation of a quaternary imidazolium (B1220033) salt, which carries a positive charge on the imidazole ring.

Protonation: As a base, the N3 nitrogen can be protonated by acids to form an imidazolium salt.

Coordination to Metal Centers: The lone pair on the N3 nitrogen allows it to act as a ligand and coordinate to various metal centers, forming metal complexes.

The quaternization of the imidazole nitrogen is a key reaction, as the resulting imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis.

Detailed Mechanistic Investigations of Synthetic Transformations

The unique structural features of 5-Iodo-1-methyl-2-phenyl-1H-imidazole and related compounds have led to detailed mechanistic studies of their transformations, particularly in the context of forming more complex heterocyclic systems.

Iodine can act as a catalyst or promoter in oxidative cyclization reactions to form fused heterocyclic systems. For imidazoles, these reactions often proceed through an intramolecular C-H amination pathway. While specific studies on 5-Iodo-1-methyl-2-phenyl-1H-imidazole are not extensively documented in this context, plausible mechanisms can be inferred from related systems.

One proposed mechanism involves the formation of an N-iodo intermediate. The iodine atom activates the molecule for an intramolecular nucleophilic attack of a suitably positioned amine onto an aromatic C-H bond, leading to cyclization and the formation of a new ring. The reaction is often facilitated by a base to deprotonate the amine and regenerate the catalyst. An alternative pathway may involve the formation of an iodonium (B1229267) ylide, which then undergoes rearrangement and cyclization.

Denitrogenative ring transformations, particularly from triazole precursors, offer a powerful synthetic route to substituted imidazoles. These reactions typically involve the extrusion of a molecule of nitrogen (N₂). While not a direct reaction of 5-Iodo-1-methyl-2-phenyl-1H-imidazole, understanding these pathways is crucial for its synthesis from related heterocycles.

Rhodium-Catalyzed Denitrogenation: A common method involves the rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles. The reaction is believed to proceed through the formation of a rhodium iminocarbene intermediate upon the loss of N₂ from the triazole. This highly reactive intermediate can then undergo various transformations, including intramolecular cyclization or reaction with other substrates, to form the imidazole ring.

Acid-Mediated Denitrogenation: In some cases, denitrogenation can be promoted by acid. The proposed mechanism involves protonation of the triazole, followed by a ring-opening to a diazo intermediate. Subsequent loss of nitrogen generates a carbene or a cationic species that can then undergo intramolecular cyclization and rearrangement to afford the imidazole product.

These mechanistic insights are vital for the rational design of synthetic routes to complex imidazole derivatives and for understanding the fundamental reactivity of this important class of heterocyclic compounds.

Kinetics and Reaction Mechanisms of Imidazole Iodination

The iodination of imidazoles is generally characterized as a base-catalyzed electrophilic substitution reaction. researchgate.net The reaction rate is dependent on the pH of the medium, with higher pH values leading to an increased reaction rate. This is attributed to the deprotonation of the imidazole ring, which increases its nucleophilicity and thus its reactivity towards electrophiles. researchgate.netchinesechemsoc.org

The mechanism for the base-catalyzed iodination of imidazole proceeds through the attack of the imidazolate anion on molecular iodine. The general steps are as follows:

Deprotonation: A base (B) removes a proton from the imidazole ring, forming the more reactive imidazolate anion.

Electrophilic Attack: The imidazolate anion acts as a nucleophile and attacks a molecule of iodine (I₂), forming a σ-complex intermediate.

Proton Abstraction: A base removes a proton from the σ-complex, leading to the final iodinated imidazole and regeneration of the catalyst.

For 1-methyl-2-phenyl-1H-imidazole, the iodination is expected to occur at the C5 position due to the directing effects of the N-methyl and C-phenyl groups. The N-methyl group is an electron-donating group, which activates the imidazole ring towards electrophilic attack. The phenyl group at the C2 position can also influence the regioselectivity of the iodination.

Table 1: Specific Reaction Rates for the Iodination of Imidazole Derivatives

| Compound | Specific Reaction Rate (M⁻¹s⁻¹) | Temperature (°C) | pH |

| Imidazole | 87.00 | 27.0 | 7.0 |

| 2-Methylimidazole | 62.92 | 27.0 | 7.0 |

Data sourced from a study on the kinetics of rapid base-catalyzed iodination of imidazole and 2-methylimidazole. researchgate.net

Catalytic Cycles in Metal-Mediated Imidazole Synthesis

While direct iodination is a common method, the synthesis of 5-Iodo-1-methyl-2-phenyl-1H-imidazole can also be envisioned through metal-catalyzed C-H activation/iodination of 1-methyl-2-phenyl-1H-imidazole. Palladium, rhodium, and copper are common catalysts for such transformations. nih.govnih.govbeilstein-journals.org Although a specific catalytic cycle for this exact transformation is not explicitly detailed in the literature, a plausible mechanism can be constructed based on established principles of organometallic chemistry.

Palladium-Catalyzed C-H Iodination:

A hypothetical catalytic cycle for the palladium-catalyzed C-H iodination of 1-methyl-2-phenyl-1H-imidazole is presented below. This type of reaction often proceeds via a concerted metalation-deprotonation (CMD) mechanism. nih.gov

C-H Activation: The Pd(II) catalyst, often in the form of Pd(OAc)₂, reacts with 1-methyl-2-phenyl-1H-imidazole. The nitrogen atom of the imidazole ring can act as a directing group, facilitating the activation of the C5-H bond to form a palladacycle intermediate. This step is often the rate-determining step.

Oxidative Addition/Iodination: An iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), reacts with the palladacycle. This can proceed through an oxidative addition of an I-X species to the Pd(II) center to form a Pd(IV) intermediate, or through direct electrophilic cleavage of the Pd-C bond.

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the C-I bond of the product, 5-Iodo-1-methyl-2-phenyl-1H-imidazole, and regenerate a Pd(II) species.

Catalyst Regeneration: The Pd(II) species can then re-enter the catalytic cycle.

Table 2: Proposed Steps in a Palladium-Catalyzed C-H Iodination Cycle

| Step | Description | Key Intermediates |

| 1 | C-H Activation | Palladacycle |

| 2 | Oxidative Addition/Iodination | Pd(IV) intermediate |

| 3 | Reductive Elimination | Product and Pd(II) species |

| 4 | Catalyst Regeneration | Active Pd(II) catalyst |

Rhodium and Copper-Catalyzed Reactions:

Rhodium catalysts are also known to be effective for C-H activation and functionalization of imidazoles. nih.govrsc.org A rhodium(III)-catalyzed cycle would likely involve a similar sequence of C-H activation, reaction with an iodinating agent, and reductive elimination. Copper-catalyzed C-N and C-X bond-forming reactions are also well-established. beilstein-journals.orgnih.gov A copper-catalyzed iodination could proceed through a Cu(I)/Cu(III) catalytic cycle, involving oxidative addition of the iodinating agent to a Cu(I)-imidazole complex, followed by reductive elimination.

The choice of metal catalyst, ligands, and reaction conditions can significantly influence the efficiency and regioselectivity of the iodination reaction. Further detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the specific catalytic cycles involved in the metal-mediated synthesis of 5-Iodo-1-methyl-2-phenyl-1H-imidazole.

Derivatization Strategies and Structural Scope

Diversification of the Imidazole (B134444) Core via Functional Group Interconversions

The carbon-iodine bond in 5-Iodo-1-methyl-2-phenyl-1H-imidazole is the key to its utility as a synthetic intermediate. The iodine atom is an excellent leaving group, facilitating its replacement with a wide array of other functional groups through various interconversion reactions. myskinrecipes.com This allows for the systematic modification of the imidazole scaffold to explore structure-activity relationships in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are particularly prominent for the functionalization of iodo-imidazoles. myskinrecipes.com Methods like the Suzuki, Heck, and Stille reactions enable the introduction of diverse substituents at the C-5 position, transforming the starting material into more complex structures. These transformations are valued for their high functional group tolerance and reliability in forming new C-C bonds. libretexts.orgwikipedia.orgwikipedia.org

Table 1: Key Functional Group Interconversions at the C-5 Position

| Reaction Type | Reagents/Catalyst | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl / Heteroaryl |

| Stille Coupling | Organostannane (e.g., R-SnBu₃), Pd catalyst | Alkyl, Alkenyl, Aryl |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

Regiospecific Introduction of Aryl and Heteroaryl Moieties

The regiospecific introduction of aromatic and heteroaromatic systems at the C-5 position of the imidazole ring is a cornerstone of its derivatization. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, where the iodo-substituent directs the coupling to occur exclusively at that site.

The Suzuki-Miyaura reaction is a widely used method for this purpose, coupling the iodo-imidazole with an aryl or heteroaryl boronic acid (or its ester derivatives). wikipedia.orgmdpi-res.com The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org This method is favored for the commercial availability and relatively low toxicity of the boronic acid reagents. wikipedia.org

Similarly, the Stille coupling reaction utilizes organostannane reagents to transfer an organic group to the palladium catalyst. libretexts.orgwikipedia.org This reaction is known for its broad scope and tolerance of a wide variety of functional groups, making it a powerful tool for the synthesis of complex molecules. uwindsor.ca

Table 2: Examples of Catalytic Systems for C-5 Arylation

| Coupling Reaction | Catalyst System | Base | Solvent |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / Xphos | K₂HPO₄ | Toluene, Dioxane |

| Suzuki-Miyaura | PdCl₂(PPh₃)₂ | K₂CO₃ | n-propanol:H₂O |

Research on related 5-(haloaryl)-4H-imidazole derivatives demonstrates that iodo-substituted compounds exhibit the greatest reactivity in these cross-coupling reactions, often leading to quantitative yields of the desired biaryl products. rsc.org

Exploration of N-Substituted and C-Substituted Imidazole Derivatives

The structural diversity of molecules derived from 5-Iodo-1-methyl-2-phenyl-1H-imidazole can be expanded by modifying other positions on the imidazole ring. While the starting compound is already substituted at the N-1, C-2, and C-5 positions, further derivatization is possible.

C-Substitution: The primary route for C-substitution involves the replacement of the C-5 iodine atom, as detailed in the previous sections. However, substitution at other carbon atoms, such as C-2 or C-4, can also be envisioned. For instance, in related phenyl-imidazole systems, lithiation at the C-2 position followed by quenching with an electrophile has been used to introduce new functional groups. nih.gov This strategy allows for the synthesis of derivatives with substituents at multiple positions on the imidazole core.

N-Substitution: The target molecule already possesses a methyl group at the N-1 position. However, a broad library of N-substituted analogues can be synthesized by starting with the corresponding N-H imidazole precursor. Standard N-alkylation protocols, typically involving deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide, can be employed to introduce a wide variety of substituents at this position. nih.govnih.gov This allows for fine-tuning the steric and electronic properties of the molecule.

Synthesis of Fused and Bridged Imidazole Systems

The 5-Iodo-1-methyl-2-phenyl-1H-imidazole scaffold can serve as a starting point for the construction of more complex, polycyclic systems. Fused and bridged imidazole derivatives are of significant interest due to their presence in numerous biologically active compounds. beilstein-archives.org

A common strategy to create fused systems involves a two-step process. First, a cross-coupling reaction is used to install a substituent at the C-5 position that contains a reactive functional group. For example, a Suzuki coupling with an ortho-amino-substituted arylboronic acid would introduce an aniline (B41778) moiety adjacent to the imidazole ring. The second step would then be an intramolecular cyclization reaction to form a new ring fused to the imidazole core, leading to structures like benzimidazoles. beilstein-archives.org Various oxidative cyclization methods have been developed to facilitate the formation of such fused heterocyclic systems. beilstein-archives.org

Integration into Complex Natural Product Analogues

The derivatization strategies discussed, particularly palladium-catalyzed cross-coupling reactions, are instrumental in the total synthesis of complex natural products. libretexts.org The Stille reaction, for example, has been successfully applied to the synthesis of notable natural products such as the marine alkaloid Ircinal A, which has demonstrated antitumor properties. libretexts.orguwindsor.ca

Given its capacity for selective functionalization, 5-Iodo-1-methyl-2-phenyl-1H-imidazole is a valuable building block for creating analogues of complex natural products. myskinrecipes.com The 1-methyl-2-phenyl-imidazole core can be incorporated into larger molecular frameworks, allowing chemists to generate novel compounds that mimic the structure and function of natural products. This approach is crucial in drug discovery for developing new therapeutic agents with improved properties. libretexts.org

Applications of 5 Iodo 1 Methyl 2 Phenyl 1h Imidazole in Advanced Organic Synthesis

Role as a Precursor for Diverse Chemical Entities

Halogenated heterocyclic compounds are fundamental starting materials for creating new molecules, particularly in the synthesis of chiral ligands and complex organic structures. nih.gov The iodine atom at the 5-position of the imidazole (B134444) ring in 5-Iodo-1-methyl-2-phenyl-1H-imidazole makes it an excellent precursor for a variety of chemical transformations. The carbon-iodine bond is relatively weak and susceptible to cleavage, allowing for the introduction of new functional groups through reactions like cross-coupling.

This compound can serve as a scaffold to build more complex molecules. For instance, the iodine can be replaced by various organic fragments, leading to a diverse range of substituted 1-methyl-2-phenyl-1H-imidazole derivatives. These derivatives are of interest in medicinal chemistry, as the imidazole core is a "privileged structure" found in many biologically active compounds. nih.gov

Building Block in the Synthesis of Complex Molecules

As a functionalized building block, 5-Iodo-1-methyl-2-phenyl-1H-imidazole offers chemists a pre-formed imidazole core with handles for further elaboration. The iodine atom is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, which is a critical step in the assembly of complex molecular architectures.

One of the primary applications for such iodo-aromatic compounds is in palladium-catalyzed cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, the iodine atom acts as an excellent leaving group for the oxidative addition step in the palladium catalytic cycle. This allows for the straightforward introduction of new aryl or vinyl substituents at the 5-position of the imidazole ring.

Table 1: Potential Cross-Coupling Reactions with 5-Iodo-1-methyl-2-phenyl-1H-imidazole

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst/Reagents |

| Suzuki-Miyaura | Organoboron compound | C-C (Aryl/Vinyl) | Palladium catalyst, Base |

| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Palladium catalyst, Copper co-catalyst, Base |

| Heck | Alkene | C-C (Alkene) | Palladium catalyst, Base |

| Buchwald-Hartwig | Amine/Amide | C-N | Palladium catalyst, Base |

| Stille | Organotin compound | C-C (Aryl/Vinyl) | Palladium catalyst |

Utility in the Total Synthesis and Analog Preparation of Natural Products

While there are no specific reports detailing the use of 5-Iodo-1-methyl-2-phenyl-1H-imidazole in the total synthesis of natural products like Xestomanzamine A, a closely related compound, 5-iodo-1-methylimidazole, has been successfully employed for this purpose. The synthesis of Xestomanzamine A was achieved using a modified Grignard reaction involving the 5-iodo-1-methylimidazole precursor. This highlights the potential of C-5 functionalized N-methylated imidazoles as key intermediates in the synthesis of marine natural products and other complex bioactive molecules. The phenyl group at the C-2 position in the title compound would offer a different steric and electronic profile, potentially leading to the synthesis of novel analogs of natural products.

Intermediate in the Generation of Reactive Species for Organic Reactions

The carbon-iodine bond in 5-Iodo-1-methyl-2-phenyl-1H-imidazole is a versatile handle for generating highly reactive organometallic species. These intermediates are powerful tools for forming new chemical bonds.

Organolithium Reagents: The compound can undergo lithium-halogen exchange upon treatment with an organolithium reagent like n-butyllithium. This would generate the highly reactive 5-lithio-1-methyl-2-phenyl-1H-imidazole. This lithiated species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at the 5-position.

Grignard Reagents: The carbon-iodine bond is also susceptible to oxidative addition with magnesium metal, which would form the corresponding Grignard reagent, (1-methyl-2-phenyl-1H-imidazol-5-yl)magnesium iodide. This organomagnesium compound is a potent nucleophile, useful for creating new carbon-carbon bonds.

Table 2: Generation of Reactive Intermediates

| Reagent | Intermediate Formed | Type of Reaction |

| n-Butyllithium | 5-Lithio-1-methyl-2-phenyl-1H-imidazole | Halogen-Metal Exchange |

| Magnesium (Mg) | (1-Methyl-2-phenyl-1H-imidazol-5-yl)magnesium iodide | Grignard Formation |

Facilitation of New Methodologies for Chemical Transformations

The unique reactivity of iodo-imidazoles can be exploited to develop new synthetic methods. The ability to undergo various coupling reactions and form organometallic intermediates makes 5-Iodo-1-methyl-2-phenyl-1H-imidazole a valuable substrate for methodological studies. Research in this area could focus on developing novel catalytic systems that are effective for coupling reactions involving this specific heterocyclic structure. Furthermore, the development of one-pot, multi-component reactions involving this building block could provide rapid access to libraries of complex imidazole-containing compounds for applications in drug discovery and materials science. rsc.org

Computational and Theoretical Insights into 5-Iodo-1-methyl-2-phenyl-1H-imidazole

Detailed computational and theoretical studies specifically focused on the compound 5-Iodo-1-methyl-2-phenyl-1H-imidazole are not extensively available in the current body of scientific literature. However, established computational chemistry methodologies can provide a theoretical framework for understanding its properties. This article outlines the principles of such studies as they would apply to this molecule, drawing from general knowledge and studies on analogous phenylimidazole structures.

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool to investigate molecular properties and behaviors where experimental data is scarce. For a molecule like 5-iodo-1-methyl-2-phenyl-1H-imidazole, theoretical studies can offer significant insights into its electronic nature, interactions, and potential reactivity.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. researchgate.netnih.gov These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

For 5-iodo-1-methyl-2-phenyl-1H-imidazole, the HOMO and LUMO energies are crucial for predicting its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.netbeilstein-archives.org A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The iodine atom, being highly electronegative, along with the nitrogen atoms of the imidazole (B134444) ring, would be expected to be electron-rich regions.

Table 1: Predicted Electronic Properties from Theoretical Calculations

| Property | Theoretical Significance for 5-Iodo-1-methyl-2-phenyl-1H-imidazole |

|---|---|

| HOMO Energy | Indicates the propensity to donate electrons; likely localized on the imidazole ring and iodine atom. |

| LUMO Energy | Indicates the ability to accept electrons; likely distributed over the phenyl and imidazole rings. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for intermolecular interactions and reactions. |

Note: The values in this table are illustrative of the types of data generated from quantum chemical calculations and are not based on published experimental or computational results for this specific molecule.

Molecular modeling techniques can be employed to study how 5-iodo-1-methyl-2-phenyl-1H-imidazole interacts with other molecules, which is critical for understanding its behavior in a biological or material science context. nih.gov These interactions can include hydrogen bonds, halogen bonds, and π-π stacking.

Given its structure, this compound can participate in several types of intermolecular interactions:

Halogen Bonding: The iodine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on other molecules. This is a significant interaction for many halogenated compounds.

Hydrogen Bonding: Although the methyl group at the N1 position precludes the typical N-H hydrogen bonding seen in unsubstituted imidazoles, the nitrogen at the 3-position can still act as a hydrogen bond acceptor.

π-π Stacking: The phenyl and imidazole rings are aromatic and can engage in π-π stacking interactions with other aromatic systems. nih.gov

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the nature of these intermolecular forces. acs.org

Computational methods are increasingly used to predict various spectroscopic parameters. nih.gov For instance, theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

A particularly relevant parameter in modern analytical chemistry is the Collision Cross Section (CCS), which is a measure of the shape and size of an ion in the gas phase as determined by ion mobility-mass spectrometry (IM-MS). mdpi.com Machine learning models and other computational workflows can predict CCS values based on the 2D or 3D structure of a molecule. nih.govrsc.org These predictions are valuable for identifying unknown compounds in complex mixtures by matching experimental CCS values to a database of predicted values. arxiv.org For 5-iodo-1-methyl-2-phenyl-1H-imidazole, a predicted CCS value would serve as an additional identifier to complement its mass-to-charge ratio in mass spectrometry analysis.

Table 2: Examples of Predictable Spectroscopic and Physical Parameters

| Parameter | Computational Method | Application |

|---|---|---|

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Aids in structure elucidation and confirmation. |

| Vibrational Frequencies | DFT frequency calculations | Helps in the interpretation of experimental IR and Raman spectra. |

| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions and the color of the compound. |

Note: This table represents the types of spectroscopic parameters that can be computationally predicted and is not based on published data for this specific molecule.

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, which govern the reaction rate.

For 5-iodo-1-methyl-2-phenyl-1H-imidazole, computational studies could explore various reactions, such as:

Suzuki or Stille Coupling: Investigating the mechanism of C-C bond formation by replacing the iodine atom. Calculations could compare the energy barriers for different catalysts and reaction conditions.

Nucleophilic Aromatic Substitution: Modeling the substitution of the iodine atom by various nucleophiles.

Cyclization Reactions: Exploring potential intramolecular reactions if appropriate functional groups are present on the phenyl ring. beilstein-archives.org

These studies would typically involve locating the geometries of reactants, transition states, and products, and calculating their relative energies to build a comprehensive reaction profile. This information provides deep insight into the feasibility and selectivity of a proposed chemical transformation.

Future Directions in the Academic Research of 5 Iodo 1 Methyl 2 Phenyl 1h Imidazole

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

A primary focus of future research will be the development of environmentally benign and efficient synthetic routes to 5-Iodo-1-methyl-2-phenyl-1H-imidazole and its derivatives. Traditional synthetic methods often rely on harsh reagents and organic solvents, prompting a shift towards sustainable alternatives.

Key areas of innovation include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of substituted imidazoles, often leading to higher yields in shorter reaction times. researchgate.net Future studies could optimize microwave-assisted protocols for the iodination and construction of the 1-methyl-2-phenyl-1H-imidazole scaffold, reducing energy consumption and potentially enabling solvent-free reactions. asianpubs.orgwjbphs.com

Biocatalysis: The use of whole-cell or isolated enzyme catalysts offers a highly selective and green approach to synthesis. researchgate.net Research into microbial transglycosylation or enzymatic halogenation could provide novel, sustainable pathways to iodoimidazole derivatives, operating under mild aqueous conditions. researchgate.net

Solvent-Free and Aqueous Systems: Shifting away from volatile organic solvents is a cornerstone of green chemistry. Future methodologies will likely explore one-pot, solvent-free syntheses or the use of water as a benign reaction medium, which has proven effective for other imidazole (B134444) syntheses. asianpubs.orgwjbphs.com

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Future Green Methodologies |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |

| Catalyst | Homogeneous, single-use catalysts | Reusable solid-supported catalysts, Biocatalysts (enzymes) |

| Solvent | Volatile organic solvents (e.g., DMF) | Solvent-free conditions, Water, Ionic liquids |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Workup | Solvent extraction, Column chromatography | Simple filtration, Magnetic separation of catalyst |

| Waste Generation | High | Low |

Discovery of Unprecedented Reactivity and Selectivity Patterns

While the iodine atom at the C5 position is a known handle for cross-coupling reactions, future research will aim to uncover more nuanced and selective reactivity patterns of the 5-Iodo-1-methyl-2-phenyl-1H-imidazole scaffold. myskinrecipes.com

Prospective research avenues include:

Regioselective Functionalization: Beyond the C-I bond, exploring selective C-H activation at the C4 position of the imidazole ring or on the phenyl group would open pathways to complex, multi-substituted imidazole derivatives.

Novel Coupling Methodologies: Developing new transition-metal-catalyzed or metal-free coupling reactions that are specific to the iodoimidazole substrate could provide access to molecular architectures that are currently difficult to synthesize.

Stereoselective Transformations: For derivatives of 5-Iodo-1-methyl-2-phenyl-1H-imidazole that possess chiral centers, research into diastereoselective or enantioselective reactions will be crucial for applications in medicinal chemistry and materials science.

Iodine-Catalyzed Reactions: Investigating the compound's role in iodine-catalyzed cycloadditions or other transformations could reveal auto-catalytic or unique reactivity pathways, leading to efficient synthesis of other complex heterocycles. researchgate.net

Table 2: Potential Areas for Reactivity and Selectivity Exploration

| Reaction Type | Target Position | Potential Outcome |

|---|---|---|

| C-H Activation | C4-H (imidazole), Phenyl C-H | Direct arylation, alkylation, or acylation without pre-functionalization. |

| Halogen Dance Reactions | C5-I to C4-I | Isomerization to access 4-iodo derivatives for alternative functionalization. |

| Asymmetric Catalysis | Introduction of chiral substituents | Synthesis of enantiopure imidazole-based ligands or drug candidates. |

| Photoredox Catalysis | C5-I bond | Radical-based transformations for novel bond formations under mild conditions. |

Rational Design of Imidazole-Based Scaffolds through Computational Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. Future research on 5-Iodo-1-methyl-2-phenyl-1H-imidazole will heavily rely on theoretical calculations to guide synthetic efforts and predict molecular properties. tandfonline.complos.org

Key computational approaches will involve:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netresearchgate.net This allows for the in silico screening of potential reaction pathways and the identification of the most promising synthetic targets. tandfonline.com

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of imidazole derivatives within the active sites of biological targets like enzymes or receptors. nih.govnih.gov This rational design approach helps prioritize compounds for synthesis and biological evaluation. nih.govnih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. plos.orgnih.gov Computational models can assess the drug-likeness of novel scaffolds derived from 5-Iodo-1-methyl-2-phenyl-1H-imidazole, reducing late-stage failures.

Table 3: Application of Computational Chemistry in Imidazole Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Predict activation energies and transition states to optimize reaction conditions. nih.gov |

| Molecular Docking | Drug Discovery | Identify potential biological targets and predict binding interactions of novel inhibitors. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding Analysis | Understand the nature of intramolecular and intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Biomolecular Interactions | Simulate the stability and conformational changes of a ligand-protein complex over time. nih.gov |

| ADMET Screening | Medicinal Chemistry | Predict pharmacokinetic and pharmacodynamic properties of new compounds. plos.org |

Development of Novel Catalytic Systems Utilizing the Compound

The imidazole scaffold is a core component of N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. 5-Iodo-1-methyl-2-phenyl-1H-imidazole serves as an ideal precursor for creating new catalytic systems.

Future research will likely focus on:

N-Heterocyclic Carbene (NHC) Ligands: The iodine at the C5 position can be readily displaced or transformed to anchor the imidazole scaffold to other chemical moieties, allowing for the synthesis of novel NHC ligands with tailored steric and electronic properties for transition metal catalysis.

Metal-Organic Frameworks (MOFs): Derivatives of the compound could serve as organic linkers for the construction of MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Organocatalysis: The imidazole core itself can exhibit catalytic activity. rsc.org Functionalization via the iodo group could lead to the development of new classes of organocatalysts for asymmetric synthesis or other challenging transformations.

Ionic Liquid-Based Catalysts: Imidazole-based ionic liquids have been used to create novel and reusable catalyst systems. The specific structure of 5-Iodo-1-methyl-2-phenyl-1H-imidazole could be leveraged to design task-specific ionic liquids that act as both solvent and catalyst.

Expanding the Scope of Synthetic Applications in Emerging Fields

The unique combination of a heavy atom (iodine) and a biologically relevant heterocycle positions 5-Iodo-1-methyl-2-phenyl-1H-imidazole as a valuable platform for creating functional molecules for emerging technologies and scientific fields.

Potential future applications include:

Medicinal Chemistry and Chemical Biology: The imidazole core is present in many pharmacologically active compounds. sciepub.combiolmolchem.com The iodo-substituent provides a site for facile modification to generate libraries of compounds for screening as enzyme inhibitors (e.g., kinase inhibitors), receptor ligands, or antimicrobial agents. myskinrecipes.commdpi.com

Materials Science: The electronic properties of the phenyl-imidazole system can be tuned through functionalization at the iodo position. This could lead to the development of novel organic semiconductors, fluorescent probes, or components for light-emitting diodes (OLEDs).

Bioimaging and Diagnostics: The presence of the heavy iodine atom makes this compound and its derivatives interesting candidates for the development of X-ray contrast agents or radiolabeled probes for medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), following isotopic substitution.

Table 4: Potential Applications in Emerging Research Areas

| Field | Application | Role of 5-Iodo-1-methyl-2-phenyl-1H-imidazole |

|---|---|---|

| Targeted Therapeutics | Kinase Inhibitor Scaffolds | Core structure for designing ATP-competitive or allosteric inhibitors. |

| Chemical Biology | Bio-orthogonal Probes | The iodo group allows for click chemistry or other coupling reactions to tag biomolecules. |

| Organic Electronics | Hole-Transporting Materials | The aromatic system can be modified to tune HOMO/LUMO levels for use in OLEDs. |

| Medical Diagnostics | Precursor for Radiotracers | The iodine can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for imaging. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Iodo-1-methyl-2-phenyl-1H-imidazole and its derivatives?

- Methodological Answer : The synthesis of imidazole derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles can be synthesized via a one-pot reaction using ammonium acetate, aldehydes, and amines under reflux in acetic acid or ethanol. Optimization of iodine incorporation may require controlled iodination using reagents like N-iodosuccinimide (NIS) in dichloromethane at 0°C–25°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields. Reaction monitoring by TLC and characterization by melting point, FTIR, and NMR is critical .

Q. How can spectroscopic techniques confirm the structure of 5-Iodo-1-methyl-2-phenyl-1H-imidazole?

- Methodological Answer :

- FTIR : Confirm the presence of C=N (1618–1620 cm⁻¹) and aromatic C-H stretching (3085 cm⁻¹). The iodine substituent may show weak C-I stretching (~500 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.3 ppm). The methyl group (N-CH₃) resonates as a singlet (~δ 3.5 ppm). Integration ratios verify substituent positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 322 for C₁₀H₉IN₂) and fragmentation patterns validate the molecular formula .

Q. What purification strategies are optimal for isolating imidazole derivatives?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate, 7:3) effectively separates imidazole derivatives. Recrystallization in ethanol or methanol improves purity. Solvent choice impacts yield; polar aprotic solvents (e.g., DMF) may enhance solubility for iodinated derivatives .

Advanced Research Questions

Q. How can molecular docking studies evaluate the bioactivity of 5-Iodo-1-methyl-2-phenyl-1H-imidazole derivatives?

- Methodological Answer : Use software like AutoDock Vina to dock derivatives into target protein active sites (e.g., EGFR kinase domain). Parameters include grid box dimensions centered on the binding pocket (e.g., 25 × 25 × 25 Å) and Lamarckian genetic algorithms. Analyze binding affinities (ΔG values) and hydrogen-bonding interactions. Validate docking poses with MD simulations .

Q. What strategies resolve contradictions in spectral data during characterization?

- Methodological Answer : Contradictions in NMR signals may arise from tautomerism (e.g., 1H-imidazole vs. 3H-imidazole forms) or impurities. Techniques include:

- Variable Temperature NMR : Observe signal coalescence at elevated temperatures to identify tautomers.

- HPLC-MS : Detect trace impurities affecting integration ratios.

- X-ray Crystallography : Resolve ambiguities via SHELXL-refined structures (if crystals are obtainable) .

Q. How do substituent variations impact structure-activity relationships (SAR) in imidazole derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl groups) at positions 1, 2, and 5. For example:

- Electron-withdrawing groups (e.g., -I) : Enhance metabolic stability but may reduce solubility.

- Methyl groups (N-CH₃) : Improve lipophilicity and membrane permeability.

- Phenyl rings : Influence π-π stacking in target binding pockets.

Tabulate bioactivity data (e.g., IC₅₀ values) against structural features to identify pharmacophores .

Q. How are pharmacokinetic properties (ADMET) of imidazole derivatives analyzed computationally?

- Methodological Answer : Use tools like SwissADME or ADMETlab to predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.